2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Catalog No.
S906453
CAS No.
612541-12-5
M.F
C8H6ClF3O3S
M. Wt
274.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chlor...

When optimizing sulfonamide-based leads, substituting generic sulfonyl chlorides often results in loss of target potency and ADME properties. 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 612541-12-5) delivers the critical ortho-methoxy, para-trifluoromethyl substitution pattern needed to maintain picomolar GPR84 antagonist activity and controlled lipophilicity.

  • Enables SAR exploration of steric, electronic, and lipophilic effects at the solvent-exposed region.
  • Predictably increases membrane permeability without sacrificing metabolic stability.
  • >98% purity, moisture-sensitive solid; ship globally under ambient conditions.

Ensure uninterrupted lead optimization with rapid delivery.

CAS Number

612541-12-5

Product Name

2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

IUPAC Name

2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.65 g/mol

InChI

InChI=1S/C8H6ClF3O3S/c1-15-6-3-2-5(8(10,11)12)4-7(6)16(9,13)14/h2-4H,1H3

InChI Key

LMOADGGLIGJXFZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl

Synonyms

2-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, 2-Methoxy-5-trifluoromethylbenzenesulfonyl chloride, 2-Methoxy-5-(trifluoromethyl)phenylsulfonyl chloride, 5-(Trifluoromethyl)-2-methoxybenzenesulfonyl chloride

Purity

≥98%

Package Size

1 g, 5 g

2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, CAS 612541-12-5, is a highly functionalized aromatic sulfonyl chloride used as a specialized building block in medicinal chemistry and advanced organic synthesis. Its primary function is to introduce the 2-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety onto amines, alcohols, or other nucleophiles. The key procurement consideration for this reagent lies in the specific combination of an electron-donating methoxy group ortho to the sulfonyl linkage and a potent electron-withdrawing, lipophilic trifluoromethyl group at the para position. These substituents are not incidental; they are precisely positioned to modulate the physicochemical and biological properties of the final target molecule, making this reagent a strategic choice for projects requiring fine-tuning of potency and ADME (absorption, distribution, metabolism, and excretion) profiles. [REFS-1, REFS-2]

Research Fit

Bifunctional arenesulfonyl chloride with modulated electrophilicity from ortho-methoxy and meta-trifluoromethyl groups

Enables installation of lipophilicity- and electronics-tunable sulfonyl moiety in sulfonamide or sulfonate ester synthesis

Reported utility in medicinal chemistry and agrochemical research; solid form supports precise weighing

Procuring a simpler, less expensive sulfonylating agent, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride (tosyl chloride), is not a viable cost-saving strategy when the 2-methoxy-5-(trifluoromethyl)phenylsulfonyl group is specified. The unique electronic and steric effects of the methoxy and trifluoromethyl substituents are critical design elements, not interchangeable decorations. Substituting this reagent results in derivatives with fundamentally different biological potencies, receptor binding affinities, metabolic stabilities, and lipophilicities. [REFS-1, REFS-2]. For example, the trifluoromethyl group is a key contributor to target binding and lipophilicity, while the ortho-methoxy group influences the conformation and electronic nature of the sulfonamide linkage. Replacing this specific reagent leads to a different final compound that fails to meet the required performance specifications established during lead optimization in pharmaceutical research.

Substitution Risk

Reactivity mismatch

Ortho-methoxy group accelerates nucleophilic displacement via an ortho-effect, while meta-CF₃ increases electrophilicity; combined effect is not additive and cannot be replicated by mono-substituted analogs.

Failed couplings

Using 2-methoxybenzenesulfonyl chloride or 4-trifluoromethylbenzenesulfonyl chloride may lead to incomplete reactions or impure products, as their reactivity profiles differ significantly.

Physical form

Liquid or low-melting mono-substituted analogs complicate accurate gravimetric preparation; target compound’s solid form improves handling and storage stability.

Essential for High-Potency GPR84 Antagonism in Drug Discovery

In the development of G protein-coupled receptor 84 (GPR84) antagonists for inflammatory diseases, the choice of sulfonyl chloride is critical for achieving high potency. A direct comparison within a patent for GPR84 modulators shows that a compound synthesized with 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride (Compound I-1) exhibited a pIC50 of 8.1. [1]. In contrast, a direct analog where the 2-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety was replaced by an unsubstituted phenylsulfonyl group (Compound I-26), derived from generic benzenesulfonyl chloride, had a pIC50 of only 6.2. [1]. This represents an approximately 79-fold increase in potency attributable to the specific structural contributions of the methoxy and trifluoromethyl groups.

Evidence DimensionGPR84 Antagonist Potency (pIC50)
Target Compound Data8.1 (for Compound I-1, derived from target reagent)
Comparator Or Baseline6.2 (for Compound I-26, derived from benzenesulfonyl chloride)
Quantified Difference1.9 pIC50 units (approx. 79x higher potency)
ConditionsPRESTO-Tango β-arrestin2 recruitment assay measuring inhibition of GPR84 activation by agonist ZQ-16 (100 nM).

This significant increase in biological potency directly justifies the procurement of this specific reagent for synthesizing lead candidates in drug discovery programs targeting GPR84.

Alkaline hydrolysis rate
Class-level inference
4.7× higher k/k₀ vs. 4-methoxy analog
Predicted faster sulfonylation in alkaline aqueous media
Hammett model (ρ=+1.564); Σσ=+0.16. Experimental validation recommended.

Delivers a Significant and Quantifiable Increase in Lipophilicity for ADME Tuning

The trifluoromethyl group is a well-established bioisostere used to increase lipophilicity, which is a critical parameter for modulating a drug candidate's ADME profile. The lipophilicity contribution of an aromatic substituent can be estimated using the Hansch π parameter. The 5-trifluoromethyl group has a π value of +0.88, indicating a strong positive contribution to lipophilicity. [1]. The 2-methoxy group has a π value of -0.02. [2]. Therefore, the net contribution of the 2-methoxy-5-(trifluoromethyl)phenyl group is approximately +0.86. This is substantially higher than that of a standard p-tolyl group from tosyl chloride (π = +0.56) or an unsubstituted phenyl group (π = 0).

Evidence DimensionCalculated Lipophilicity Contribution (Sum of Hansch π values)
Target Compound Data+0.86 (for 2-methoxy-5-(trifluoromethyl)phenyl moiety)
Comparator Or Baseline+0.56 (for p-tolyl moiety from Tosyl chloride); 0 (for phenyl moiety from Benzenesulfonyl chloride)
Quantified Difference54% greater lipophilicity contribution vs. p-tolyl; significantly more lipophilic than phenyl
ConditionsBased on established Hansch π parameters for aromatic substituents.

For medicinal chemists, this reagent is a tool for precise, data-driven increases in lipophilicity to optimize membrane permeability and other ADME properties, a task not achievable with common substitutes.

Electrophilicity benchmark
Class-level inference
νₐₛ SO₂ ≈ 1370–1375 cm⁻¹ Intermediate between 4-nitro (1385 cm⁻¹) and 4-methoxy (1365 cm⁻¹) analogs
Moderate electrophilicity supports chemoselectivity in multi-nucleophile systems
Estimated from Hammett correlation; actual FTIR data from vendor may refine.
Solid form handling
Supplier data
White solid (≥95% purity), ships at ambient temperature
Comparator: 2-methoxy analog typically liquid/low-melt solid
Enables accurate gravimetric workflow without warming or solvent pre-dissolution
Apollo Scientific PC303181; lot-specific verification advised.
Lipophilicity (cLogP)
Calculated
Δ +1.1 vs. non-fluorinated 2-methoxy analog
Target acid cLogP 1.8 vs. 0.7 for comparator
Supports tuning of lipophilicity in drug-like sulfonamide libraries
Fragment-based calculation; corroborate with experimental logD if critical.

Lead Optimization for High-Potency GPR84 Antagonists

This reagent is the right choice when synthesizing sulfonamide-based GPR84 antagonists where achieving low nanomolar to high picomolar potency is the primary objective. As demonstrated by comparative data, the specific substituents are essential for maximizing target engagement and are not readily replaced by other sulfonyl moieties without a substantial loss in biological activity. [1]

Strategic Fine-Tuning of ADME Properties in Medicinal Chemistry

This is a preferred building block in workflows where a controlled increase in a molecule's lipophilicity is required to improve its pharmacokinetic profile, such as enhancing membrane permeability or modulating metabolic stability. The significant and predictable lipophilicity contribution of the trifluoromethyl group makes it a superior choice over less-functionalized reagents like tosyl chloride for this specific design goal. [2]

Building Focused Compound Libraries for Structure-Activity Relationship (SAR) Studies

When exploring the SAR of a sulfonamide series, this reagent allows for the targeted investigation of combined steric, electronic, and lipophilic effects at the solvent-exposed region of a binding pocket. Its use enables the generation of key data points to confirm or deny hypotheses related to the importance of lipophilicity and hydrogen bond acceptors (the methoxy group) in achieving target affinity and selectivity.

Application Fit

Application
Selection Property
Validation Focus
CNS drug discovery library synthesis
Moderate electrophilicity & enhanced lipophilicity
Sulfonamide cLogP range (2–4), consistent geometry
Automated agrochemical intermediate protection
Solid form, ambient stability, intermediate reactivity
Selective primary alcohol protection in flow/SPE platforms
Crystallization enhancement
Lipophilic CF₃ + H-bond capable OCH₃
Crystalline sulfonate ester formation for X-ray structure determination

XLogP3

2.8

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